Ethyl 7-acetyloxy-3-(4-fluorophenoxy)-4-oxochromene-2-carboxylate
Overview
Description
Ethyl 7-acetyloxy-3-(4-fluorophenoxy)-4-oxochromene-2-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The addition of functional groups such as the acetyloxy, fluorophenoxy, and carboxylate groups further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-acetyloxy-3-(4-fluorophenoxy)-4-oxochromene-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorophenol reacts with the chromene core in the presence of a base.
Acetylation: The acetyloxy group is introduced by acetylating the hydroxyl group on the chromene core using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-acetyloxy-3-(4-fluorophenoxy)-4-oxochromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic ring or other parts of the molecule. Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Ethyl 7-acetyloxy-3-(4-fluorophenoxy)-4-oxochromene-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme activity, protein interactions, and cellular processes.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of ethyl 7-acetyloxy-3-(4-fluorophenoxy)-4-oxochromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, the fluorophenoxy group may enhance binding affinity to certain receptors, while the acetyloxy group can facilitate interactions with enzymes involved in acetylation or deacetylation processes.
Comparison with Similar Compounds
Ethyl 7-acetyloxy-3-(4-fluorophenoxy)-4-oxochromene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 7-acetyloxy-3-(4-chlorophenoxy)-4-oxochromene-2-carboxylate: Similar structure but with a chlorophenoxy group instead of a fluorophenoxy group. The presence of chlorine may alter the compound’s reactivity and biological activity.
Ethyl 7-acetyloxy-3-(4-bromophenoxy)-4-oxochromene-2-carboxylate: Bromine substitution can lead to different chemical and biological properties compared to the fluorine-substituted compound.
Ethyl 7-acetyloxy-3-(4-methylphenoxy)-4-oxochromene-2-carboxylate: The methyl group introduces different steric and electronic effects, potentially affecting the compound’s interactions with molecular targets.
Properties
IUPAC Name |
ethyl 7-acetyloxy-3-(4-fluorophenoxy)-4-oxochromene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO7/c1-3-25-20(24)19-18(27-13-6-4-12(21)5-7-13)17(23)15-9-8-14(26-11(2)22)10-16(15)28-19/h4-10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXWEHNYRLQHOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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